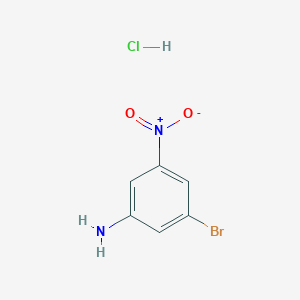![molecular formula C10H14N2O3 B1381585 Ácido (2R)-2-[(1-cianociclopentil)formamido]propanoico CAS No. 1604394-29-7](/img/structure/B1381585.png)
Ácido (2R)-2-[(1-cianociclopentil)formamido]propanoico
Descripción general
Descripción
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a formamido group attached to a propanoic acid backbone
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Hydroxylamine hydrochloride, sodium acetate, acetic acid
Conditions: Reflux
Reaction: Cyclopentanone is converted to cyclopentanone oxime, which is then dehydrated to form 1-cyanocyclopentane.
-
Amidation Reaction
Starting Material: 1-cyanocyclopentane
Reagents: Formic acid, ammonium formate
Conditions: Heating
Reaction: 1-cyanocyclopentane reacts with formic acid and ammonium formate to form 1-cyanocyclopentylformamide.
-
Formation of the Final Product
Starting Material: 1-cyanocyclopentylformamide
Reagents: ®-2-bromopropanoic acid, base (e.g., sodium hydroxide)
Conditions: Room temperature
Reaction: 1-cyanocyclopentylformamide undergoes nucleophilic substitution with ®-2-bromopropanoic acid to yield (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid.
Industrial Production Methods
Industrial production of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the cyanocyclopentyl group
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Reduced forms of the cyanocyclopentyl group, such as amines
-
Substitution
Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Conditions: Room temperature or elevated temperatures
Products: Substituted derivatives at the formamido or propanoic acid moieties
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Nucleophiles: Amines, alcohols
Mecanismo De Acción
The mechanism of action of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may interact with hydrophobic pockets, while the formamido and propanoic acid groups can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(1-cyanocyclopentyl)formamido]propanoic acid
- (2R)-2-[(1-cyanocyclohexyl)formamido]propanoic acid
- (2R)-2-[(1-cyanocyclopentyl)acetamido]propanoic acid
Uniqueness
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is unique due to its specific stereochemistry and the presence of both a cyanocyclopentyl group and a formamido group. This combination of features imparts distinct reactivity and biological activity compared to similar compounds. The stereochemistry plays a crucial role in its interaction with molecular targets, influencing its efficacy and specificity in various applications.
Propiedades
IUPAC Name |
(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPPMMKDJGFPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propylamine](/img/structure/B1381508.png)
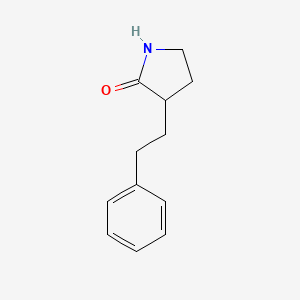

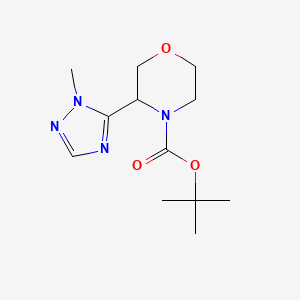
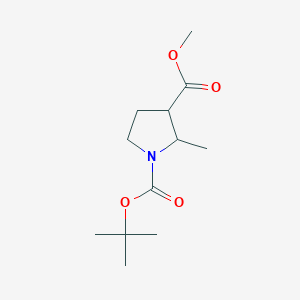
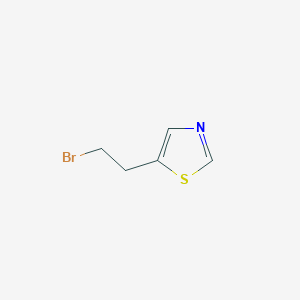
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)


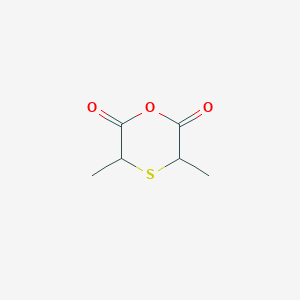
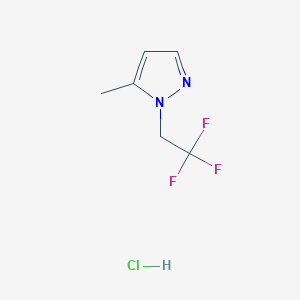
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
